N-Hydroxybenzothiazole-2-carbimidoyl Chloride
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Overview
Description
N-Hydroxybenzothiazole-2-carbimidoyl Chloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxybenzothiazole-2-carbimidoyl Chloride typically involves the reaction of 2-aminobenzenethiol with a suitable carbonyl or cyano group-containing substance. One common method is the condensation reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by chlorination to introduce the carbimidoyl chloride group . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxybenzothiazole-2-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbimidoyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxybenzothiazole-2-carbimidoyl Chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxybenzothiazole-2-carbimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with key functional groups. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-thiol: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H5ClN2OS |
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Molecular Weight |
212.66 g/mol |
IUPAC Name |
N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C8H5ClN2OS/c9-7(11-12)8-10-5-3-1-2-4-6(5)13-8/h1-4,12H |
InChI Key |
COUPOINFIWABMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)Cl |
Origin of Product |
United States |
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